molecular formula C20H20FN5O2S B2947724 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-68-3

5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2947724
CAS No.: 887221-68-3
M. Wt: 413.47
InChI Key: ADAJVMBHULSIGP-UHFFFAOYSA-N
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Description

5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpiperazine moiety, and a furan ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

    Introduction of the thiazole ring: This step may involve the reaction of the triazole intermediate with a thioamide or a related compound.

    Attachment of the furan ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the fluorophenyl and methylpiperazine groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, copper). Reaction conditions may vary depending on the specific reaction, but typically involve controlled temperatures, pressures, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol include other triazolothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-24-8-10-25(11-9-24)16(13-5-2-3-6-14(13)21)17-19(27)26-20(29-17)22-18(23-26)15-7-4-12-28-15/h2-7,12,16,27H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAJVMBHULSIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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